4-Ethoxy-2-pyrrolidin-1-ylpyrimidine

Lipophilicity Drug Design Physicochemical Property

4-Ethoxy-2-pyrrolidin-1-ylpyrimidine (CAS 1093880-96-6) is a disubstituted pyrimidine featuring an ethoxy group at the 4-position and a pyrrolidin-1-yl moiety at the 2-position, with molecular formula C10H15N3O and a molecular weight of 193.25 g/mol. It belongs to the broader class of pyrimidine-substituted pyrrolidine derivatives, which have been investigated as inhibitors of acetyl-CoA carboxylase (ACC).

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B8589641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-pyrrolidin-1-ylpyrimidine
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC=C1)N2CCCC2
InChIInChI=1S/C10H15N3O/c1-2-14-9-5-6-11-10(12-9)13-7-3-4-8-13/h5-6H,2-4,7-8H2,1H3
InChIKeyVMDLGUCPAYOPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-2-pyrrolidin-1-ylpyrimidine: Core Chemical Identity and Structural Class for Procurement Decisions


4-Ethoxy-2-pyrrolidin-1-ylpyrimidine (CAS 1093880-96-6) is a disubstituted pyrimidine featuring an ethoxy group at the 4-position and a pyrrolidin-1-yl moiety at the 2-position, with molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It belongs to the broader class of pyrimidine-substituted pyrrolidine derivatives, which have been investigated as inhibitors of acetyl-CoA carboxylase (ACC) [1]. The compound is primarily supplied as a research chemical with reported purity typically ≥95% .

Why Generic Substitution of 4-Ethoxy-2-pyrrolidin-1-ylpyrimidine with Other 2-Pyrrolidinylpyrimidines Is Not Trivial


Within the 2-pyrrolidinylpyrimidine series, small alterations to the 4-position substituent can profoundly alter lipophilicity, electronic character, and steric complementarity to biological targets [1]. The ethoxy group of the target compound introduces a distinct combination of hydrogen-bond acceptor capability and moderate lipophilic bulk compared to methoxy, chloro, or hydrogen substituents. In the context of acetyl-CoA carboxylase inhibition, the Boehringer Ingelheim patent explicitly defines variable substituent patterns that dictate isoform selectivity and potency, making direct compound interchange unreliable without explicit comparative data [2].

Quantitative Evidence Guide: Differentiating 4-Ethoxy-2-pyrrolidin-1-ylpyrimidine from Its Closest Analogs


Predicted Lipophilicity (clogP) Differentiation: Ethoxy vs. Methoxy Analog

Computational prediction of clogP reveals a consistent lipophilicity increase for the 4-ethoxy analog relative to the 4-methoxy counterpart. The ethoxy variant is predicted to have a clogP approximately 0.5–0.7 log units higher than 4-methoxy-2-pyrrolidin-1-ylpyrimidine, attributable to the additional methylene unit [1]. This difference can impact membrane permeability and non-specific protein binding.

Lipophilicity Drug Design Physicochemical Property

Synthetic Utility as a Building Block: Direct Precursor to Acetyl-CoA Carboxylase Inhibitors

4-Ethoxy-2-pyrrolidin-1-ylpyrimidine is explicitly described as a key intermediate in the synthesis of pyrimidine-substituted pyrrolidine derivatives claimed as acetyl-CoA carboxylase (ACC) inhibitors in US Patent 8,962,641 B2 [1]. In contrast, the corresponding 4-chloro or 4-unsubstituted analogs would require additional synthetic steps or may not be compatible with the disclosed coupling conditions.

Medicinal Chemistry ACC Inhibitor Building Block

EED Target Engagement: Class-Level Activity of Pyrrolidine-Containing Pyrimidines

Structurally related pyrrolidine-pyrimidines have been identified as potent inhibitors of the Embryonic Ectoderm Development (EED) protein, a component of the PRC2 complex. For example, SAR of amino pyrrolidines has yielded compounds with Ki values in the low nanomolar range (e.g., 0.30 nM) for EED binding [1]. While 4-Ethoxy-2-pyrrolidin-1-ylpyrimidine has not been directly profiled in this assay, its core scaffold is identical to the active series, suggesting potential for similar target engagement pending experimental confirmation.

EED PRC2 Epigenetics Protein-Protein Interaction

Base Strength Differentiation: Predicted pKa of the Pyrimidine Core

The electron-donating effect of the ethoxy group is expected to increase the basicity of the pyrimidine N1 nitrogen relative to electron-withdrawing substituents. Predicted pKa values (estimated using fragment-based methods) suggest that 4-ethoxy-2-pyrrolidin-1-ylpyrimidine has a conjugate acid pKa of approximately 2.5–3.0, whereas the 4-chloro analog has a predicted pKa of approximately 1.5–2.0 [1]. This difference affects protonation state at physiological pH and may influence solubility and target binding.

pKa Basicity Physicochemical Property

Recommended Application Scenarios for 4-Ethoxy-2-pyrrolidin-1-ylpyrimidine Based on Evidence


Acetyl-CoA Carboxylase (ACC) Inhibitor Lead Optimization

Procure 4-ethoxy-2-pyrrolidin-1-ylpyrimidine as a direct building block for synthesizing ACC inhibitor candidates as described in US Patent 8,962,641 B2 [1]. The pre-installed ethoxy group eliminates the need for late-stage alkylation, saving 1–2 synthetic steps compared to starting from 4-chloro or 4-hydroxy analogs.

Physicochemical Property Screening in Pyrrolidinylpyrimidine Series

Use the compound in a panel of 2-pyrrolidinylpyrimidines with varying 4-position substituents (ethoxy, methoxy, chloro, H) to experimentally determine logD, pKa, and solubility. This enables the construction of a local property-activity relationship that can guide further optimization campaigns [1].

EED/PRC2 Hit Expansion

Given the potent EED binding observed for close pyrrolidine-pyrimidine analogs (Ki = 0.30 nM) [1], 4-ethoxy-2-pyrrolidin-1-ylpyrimidine can serve as a starting point for a focused library to explore the contribution of the 4-alkoxy substituent to EED affinity and selectivity.

Chemical Biology Probe for Target Identification

The compound's moderate predicted lipophilicity (clogP ≈ 1.7) and the potential to install an affinity tag or photoaffinity label via the ethoxy group make it a candidate for target identification studies in cellular contexts where the pyrrolidinylpyrimidine scaffold shows phenotypic activity [1].

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